REACTION_CXSMILES
|
[C:1]([O:5][CH:6]1[O:9][CH:7]1[CH3:8])([CH3:4])([CH3:3])[CH3:2].[NH3:10]>>[NH2:10][CH2:8][CH:7]([OH:9])[CH2:6][O:5][C:1]([CH3:4])([CH3:3])[CH3:2]
|
Name
|
1,2-epoxypropyl tert.-butyl ether
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1C(C)O1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the aqueous ammonia
|
Type
|
ADDITION
|
Details
|
Chloroform is added to the residue
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture is dried with potassium carbonate
|
Type
|
FILTRATION
|
Details
|
Insoluble materials are filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(COC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |